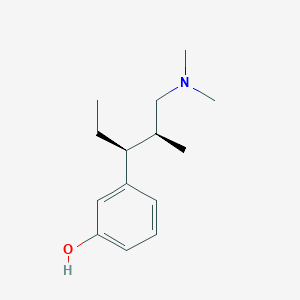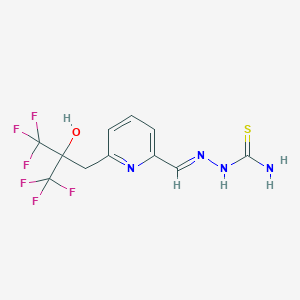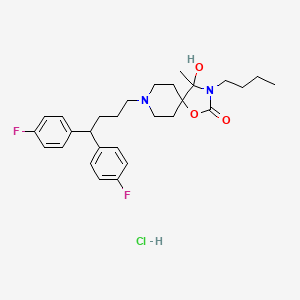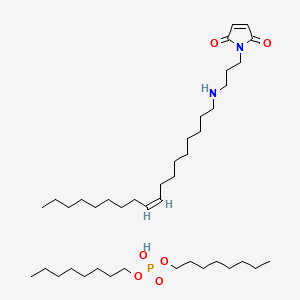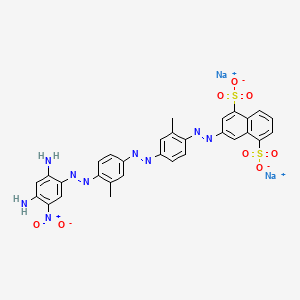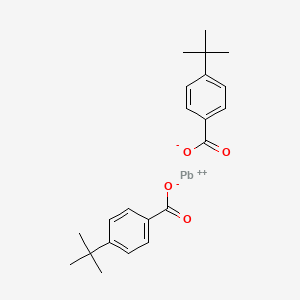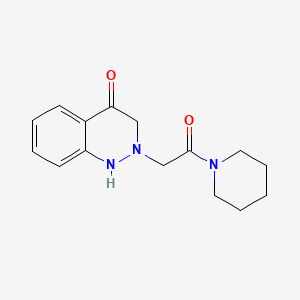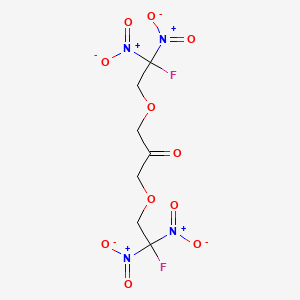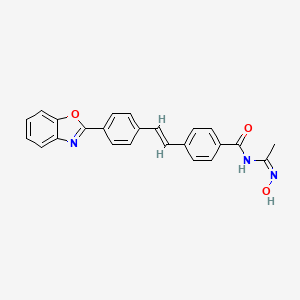
4-(2-(4-(Benzoxazol-2-yl)phenyl)vinyl)-N-(1-(hydroxyamino)ethylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(4-(Benzoxazol-2-yl)phenyl)vinyl)-N-(1-(hydroxyamino)ethylidene)benzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoxazole moiety, which is a heterocyclic aromatic organic compound, and a benzamide group, which is an amide derivative of benzoic acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(Benzoxazol-2-yl)phenyl)vinyl)-N-(1-(hydroxyamino)ethylidene)benzamide typically involves multiple steps, starting with the preparation of the benzoxazole core This can be achieved through the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-(4-(Benzoxazol-2-yl)phenyl)vinyl)-N-(1-(hydroxyamino)ethylidene)benzamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-(4-(Benzoxazol-2-yl)phenyl)vinyl)-N-(1-(hydroxyamino)ethylidene)benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of optical brightening agents and fluorescent dyes.
Wirkmechanismus
The mechanism of action of 4-(2-(4-(Benzoxazol-2-yl)phenyl)vinyl)-N-(1-(hydroxyamino)ethylidene)benzamide involves its interaction with molecular targets such as enzymes and receptors. The benzoxazole moiety can bind to active sites of enzymes, inhibiting their activity, while the benzamide group can interact with receptor sites, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis(2-benzoxazolyl)stilbene: Another compound with a benzoxazole moiety, used as a fluorescent whitening agent.
2-(4-(2-(4-(Benzoxazol-2-yl)phenyl)vinyl)phenyl)-5-methylbenzoxazole: Similar structure with a methyl group, used in optical applications.
Uniqueness
4-(2-(4-(Benzoxazol-2-yl)phenyl)vinyl)-N-(1-(hydroxyamino)ethylidene)benzamide is unique due to its combination of benzoxazole and benzamide groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
97467-68-0 |
|---|---|
Molekularformel |
C24H19N3O3 |
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
4-[(E)-2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]-N-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzamide |
InChI |
InChI=1S/C24H19N3O3/c1-16(27-29)25-23(28)19-12-8-17(9-13-19)6-7-18-10-14-20(15-11-18)24-26-21-4-2-3-5-22(21)30-24/h2-15,29H,1H3,(H,25,27,28)/b7-6+ |
InChI-Schlüssel |
INYMGHUWXJJNQM-VOTSOKGWSA-N |
Isomerische SMILES |
C/C(=N/O)/NC(=O)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Kanonische SMILES |
CC(=NO)NC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



